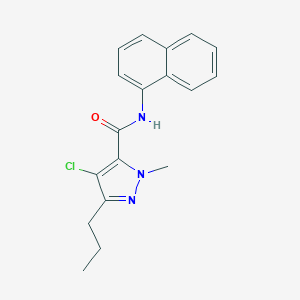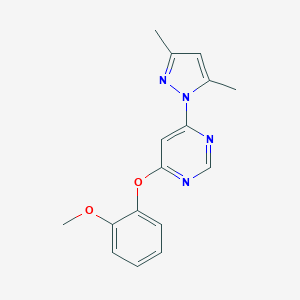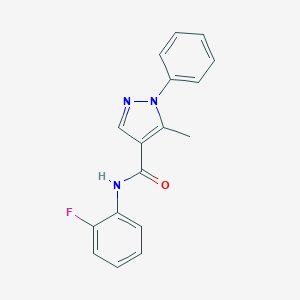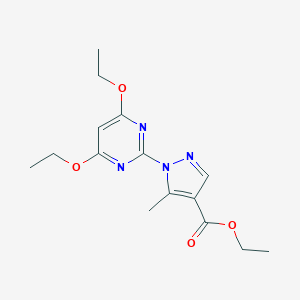
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether, also known as DPN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPN-1 is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).
Mechanism of Action
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether acts as a selective estrogen receptor modulator by binding to ERβ and inducing a conformational change that allows for the recruitment of coactivator proteins. This leads to the activation of downstream signaling pathways that regulate gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have a higher binding affinity for ERβ than the commonly used SERM, tamoxifen.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have various biochemical and physiological effects. In breast cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of cyclin D1 and upregulating the expression of p21 and Bax. In prostate cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of prostate-specific antigen (PSA) and upregulating the expression of Bax. In animal models of Alzheimer's disease, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to improve cognitive function and reduce amyloid beta deposition.
Advantages and Limitations for Lab Experiments
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has several advantages for lab experiments. It has a high affinity for ERβ, which allows for the selective activation of downstream signaling pathways. It has also been shown to have anti-tumor and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
Future Directions
There are several future directions for the research of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. One direction is to investigate its potential as a therapeutic agent for breast and prostate cancer. Another direction is to investigate its potential as a neuroprotective agent for Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether and to improve its solubility and pharmacokinetic properties. Overall, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
Synthesis Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether involves the reaction of 1-(naphthalen-1-yl)ethanone with 6-bromo-2-phenyl-4-pyrimidinamine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been used in various scientific research studies due to its high affinity for ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
properties
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether |
|---|---|
Molecular Formula |
C25H20N4O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-naphthalen-1-yloxy-2-phenylpyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-15-18(2)29(28-17)23-16-24(27-25(26-23)20-10-4-3-5-11-20)30-22-14-8-12-19-9-6-7-13-21(19)22/h3-16H,1-2H3 |
InChI Key |
QZMXWIOSKYJXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)





![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)
